molecular formula C21H17F2N9O B8631127 c-Met-IN-16

c-Met-IN-16

Cat. No. B8631127
M. Wt: 449.4 g/mol
InChI Key: RLLSEIXUTRQGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08178534B2

Procedure details

A mixture of N-(6-((6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)imidazo[1,2-b]pyridazin-2-yl)-N-(cyclopropanecarbonyl)cyclopropanecarboxamide (0.6 g, 1.16 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.242 g, 1.162 mmol), and PdCl2(dppf):CH2Cl2 (0.048 g, 0.058 mmol) in dioxane (10 mL)/2N Na2CO3 (5 mL) was heated in a microwave at 110° C. for 30 min. This reaction was repeated 4 times and reaction mixtures were combined. The reaction was diluted with CH2Cl2 (500 mL) and washed with H2O (3×200 mL). The organic phase was separated and concentrated to dryness via rotary evaporation. The resulting residue was suspended in EtOAc and sonicated. The resulting solid was collected by filtration and rinsed with EtOAc. The solid was the dissolved in MeOH/CH2Cl2 (5:95, 300 mL) and filtered through a silica plug and rinsed with MeOH/CH2Cl2 (5:95). Concentrated HCl (0.5 mL) was added to the collected eluent followed by active charcoal. The solution was stirred at ambient temperature for 1 hour and filtered through celite. The solvent was evaporated and the resulting residue was then triturated in EtOAc. The solid was collected by filtration, rinsed with EtOAc and dried in vacuum to provide the title compound, N-(6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazo[1,2-b]pyridazin-2-yl)cyclopropanecarboxamide hydrochloride (0.92 g, 1.78 mmol, 38%). 1H NMR (400 MHz, DMSO-d6) δ ppm 0.82 (d, J=6.32 Hz, 4 H) 1.91-2.01 (m, 1 H) 3.87 (s, 3 H) 7.70 (d, J=9.35 Hz, 1 H) 7.90 (dd, J=9.60, 1.52 Hz, 1 H) 7.98-8.11 (m, 2 H) 8.19-8.32 (m, 2 H) 8.40 (s, 1 H) 8.70 (s, 1 H) 11.35 (s, 1 H). ESI-MS:m/z 516.1 (M+H)+. MP: 195° C. dec.
Name
N-(6-((6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)imidazo[1,2-b]pyridazin-2-yl)-N-(cyclopropanecarbonyl)cyclopropanecarboxamide
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.242 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0.048 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([C:11]([F:33])([F:32])[C:12]3[CH:13]=[CH:14][C:15]4[N:16]([CH:18]=[C:19]([N:21]([C:27]([CH:29]5[CH2:31][CH2:30]5)=[O:28])[C:22]([CH:24]5[CH2:26][CH2:25]5)=[O:23])[N:20]=4)[N:17]=3)=[N:9][N:10]=2)[CH:7]=1.[CH3:34][N:35]1[CH:39]=[C:38](B2OC(C)(C)C(C)(C)O2)[CH:37]=[N:36]1.C([O-])([O-])=O.[Na+].[Na+].C(Cl)[Cl:56]>O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[F:33][C:11]([F:32])([C:8]1[N:6]2[CH:7]=[C:2]([C:38]3[CH:37]=[N:36][N:35]([CH3:34])[CH:39]=3)[CH:3]=[CH:4][C:5]2=[N:10][N:9]=1)[C:12]1[CH:13]=[CH:14][C:15]2[N:16]([CH:18]=[C:19]([NH:21][C:27]([CH:29]3[CH2:31][CH2:30]3)=[O:28])[N:20]=2)[N:17]=1.[ClH:56].[F:33][C:11]([F:32])([C:8]1[N:6]2[CH:7]=[C:2]([C:38]3[CH:37]=[N:36][N:35]([CH3:34])[CH:39]=3)[CH:3]=[CH:4][C:5]2=[N:10][N:9]=1)[C:12]1[CH:13]=[CH:14][C:15]2[N:16]([CH:18]=[C:19]([NH:21][C:22]([CH:24]3[CH2:26][CH2:25]3)=[O:23])[N:20]=2)[N:17]=1 |f:2.3.4,7.8.9.10,12.13|

Inputs

Step One
Name
N-(6-((6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)imidazo[1,2-b]pyridazin-2-yl)-N-(cyclopropanecarbonyl)cyclopropanecarboxamide
Quantity
0.6 g
Type
reactant
Smiles
BrC=1C=CC=2N(C1)C(=NN2)C(C=2C=CC=1N(N2)C=C(N1)N(C(=O)C1CC1)C(=O)C1CC1)(F)F
Name
Quantity
0.242 g
Type
reactant
Smiles
CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0.048 g
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
4 times and reaction mixtures
WASH
Type
WASH
Details
washed with H2O (3×200 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness via rotary evaporation
CUSTOM
Type
CUSTOM
Details
sonicated
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
rinsed with EtOAc
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in MeOH/CH2Cl2 (5:95, 300 mL)
FILTRATION
Type
FILTRATION
Details
filtered through a silica plug
WASH
Type
WASH
Details
rinsed with MeOH/CH2Cl2 (5:95)
ADDITION
Type
ADDITION
Details
Concentrated HCl (0.5 mL) was added to the collected eluent
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the resulting residue was then triturated in EtOAc
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
rinsed with EtOAc
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C=1C=CC=2N(N1)C=C(N2)NC(=O)C2CC2)(C2=NN=C1N2C=C(C=C1)C=1C=NN(C1)C)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.78 mmol
AMOUNT: MASS 0.92 g
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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